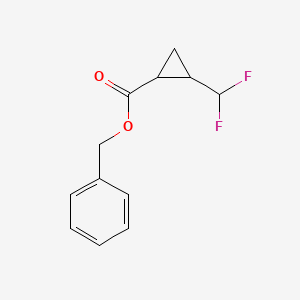
Benzyl 2-(difluoromethyl)cyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-(difluoromethyl)cyclopropane-1-carboxylate: is an organic compound that features a cyclopropane ring substituted with a difluoromethyl group and a benzyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(difluoromethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable alkene precursor with a difluoromethylating agent. One common method employs difluoromethyl diazomethane in the presence of a rhodium(II) catalyst . The reaction conditions often include a solvent such as dichloromethane and are carried out at low temperatures to ensure high yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Enzymatic processes have also been explored for the synthesis of difluoromethylated cyclopropanes, offering a greener alternative to traditional chemical methods .
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-(difluoromethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) under basic conditions.
Major Products:
Oxidation: Formation of difluoromethyl ketones or carboxylic acids.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
Chemistry: Benzyl 2-(difluoromethyl)cyclopropane-1-carboxylate is used as a building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The difluoromethyl group can improve the metabolic stability and lipophilicity of drug candidates, making it a valuable moiety in drug design .
Industry: The compound is also investigated for its applications in materials science, particularly in the development of fluorinated polymers and coatings that exhibit enhanced chemical resistance and durability .
Mechanism of Action
The mechanism by which Benzyl 2-(difluoromethyl)cyclopropane-1-carboxylate exerts its effects is primarily through its interactions with biological targets. The difluoromethyl group can form strong hydrogen bonds and enhance the binding affinity of the compound to its molecular targets. This can lead to increased potency and selectivity in biological assays .
Comparison with Similar Compounds
1,1-Difluorocyclopropane: Shares the cyclopropane ring but lacks the benzyl ester group.
Difluoromethylated Heterocycles: These compounds contain difluoromethyl groups attached to various heterocyclic cores and are used in similar applications.
Uniqueness: Benzyl 2-(difluoromethyl)cyclopropane-1-carboxylate is unique due to the presence of both the difluoromethyl group and the benzyl ester, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12F2O2 |
|---|---|
Molecular Weight |
226.22 g/mol |
IUPAC Name |
benzyl 2-(difluoromethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H12F2O2/c13-11(14)9-6-10(9)12(15)16-7-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 |
InChI Key |
PSXLFKMJXZJLMR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)OCC2=CC=CC=C2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















